(2-Aminophenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-aminophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHCONIDGZPHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351905 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52745-20-7 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

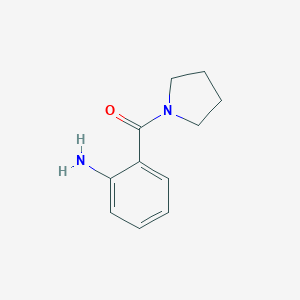

(2-Aminophenyl)(pyrrolidin-1-yl)methanone IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in research and development.

Chemical Identity and Structure

This compound is an organic compound featuring an aminobenzoyl group attached to a pyrrolidine ring. Its structure combines the functionalities of an aromatic amine and a tertiary amide. The IUPAC name for this compound is (2-aminophenyl)-pyrrolidin-1-ylmethanone .

The 2D and 3D structures are presented below:

(Image of the 2D structure of this compound)

(Image of the 3D conformer of this compound)

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 52745-20-7 |

| Molecular Formula | C₁₁H₁₄N₂O |

| IUPAC Name | (2-aminophenyl)-pyrrolidin-1-ylmethanone |

| Synonyms | 2-(pyrrolidin-1-ylcarbonyl)aniline, 1-(2-Aminobenzoyl)pyrrolidine[1] |

| InChI | InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 |

| InChIKey | AAHCONIDGZPHOL-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |

Physicochemical and Spectral Data

While this compound is commercially available, detailed experimental data is not extensively reported in peer-reviewed literature. The following table summarizes available computed and experimental properties.

Table 2: Physicochemical and Spectral Properties

| Property | Value | Data Type | Source |

|---|---|---|---|

| Molecular Weight | 190.24 g/mol | Computed | PubChem |

| XLogP3 | 1.7 | Computed | PubChem |

| Hydrogen Bond Donors | 1 | Computed | PubChem |

| Hydrogen Bond Acceptors | 2 | Computed | PubChem |

| Rotatable Bond Count | 1 | Computed | PubChem |

| Exact Mass | 190.110613074 Da | Computed | PubChem |

| Topological Polar Surface Area | 49.4 Ų | Computed | PubChem |

| Solubility | >28.5 µg/mL (at pH 7.4) | Experimental | PubChem |

| Boiling Point | No data available | - | - |

| Melting Point | No data available | - | - |

| GC-MS | Major peaks at 120, 190 m/z | Experimental | PubChem, SpectraBase |

| IR Spectrum | KBr Wafer data available | Experimental | PubChem, SpectraBase |

Synthesis Protocol

The most common and direct synthetic route to this compound involves the reaction of isatoic anhydride with pyrrolidine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the final amide product.

Materials:

-

Isatoic Anhydride (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

To a solution of Isatoic Anhydride in DMF, add Pyrrolidine dropwise at room temperature with stirring.

-

The reaction mixture is then heated to a temperature between 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield this compound as a solid.

Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound from isatoic anhydride and pyrrolidine.

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex, biologically active molecules. The 2-aminobenzoyl moiety is a key pharmacophore found in a variety of therapeutic agents.

-

Precursor for Heterocyclic Scaffolds: The compound is a precursor for the synthesis of quinolinones and other fused heterocyclic systems. For example, derivatives have been used to create potent antitumor agents.[2]

-

Medicinal Chemistry Research: The structure is of interest in medicinal chemistry for developing novel compounds targeting various receptors and enzymes. The pyrrolidine ring is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.

-

Fragment-Based Drug Design: As a fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits for therapeutic targets.

References

Physical and chemical properties of (2-Aminophenyl)(pyrrolidin-1-yl)methanone

An In-depth Technical Guide on (2-Aminophenyl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound featuring a 2-aminobenzoyl group attached to a pyrrolidine ring. This structure combines two key pharmacophores: the aminobenzophenone scaffold and the pyrrolidine ring. The aminobenzophenone core is present in various biologically active molecules, and the introduction of an ortho-amino group can significantly influence its properties, including antimitotic and anti-inflammatory activities.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental component in numerous natural products, alkaloids, and synthetic drugs, often contributing to improved potency, selectivity, and pharmacokinetic profiles.[4][5]

This technical guide provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound. It also outlines experimental protocols for its synthesis and characterization and discusses its potential biological significance based on the activities of its core structural motifs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not available in the public domain, computed properties and some experimental findings provide a baseline for its characterization.

Table 1: Identifiers and Key Properties [6]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(pyrrolidin-1-ylcarbonyl)aniline, N-(2-aminobenzoyl)pyrrolidine |

| CAS Number | 52745-20-7 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| InChI | InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 |

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |

Table 2: Physicochemical Data

| Property | Value | Source |

| Computed XLogP3 | 1.7 | PubChem[6] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem[6] |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Solubility | >28.5 µg/mL (at pH 7.4) | PubChem (Experimental)[6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Experimental Protocols

Synthesis Protocol

A common and effective method for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydride with a primary or secondary amine.[7][8][9] This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the desired amide.

Reaction: Isatoic Anhydride + Pyrrolidine → this compound + CO₂ + H₂O

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Amine: Add pyrrolidine (1 to 1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Condition: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours. The evolution of CO₂ gas indicates the progress of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include aromatic protons (in the 6.5-7.5 ppm range), distinct signals for the methylene protons of the pyrrolidine ring (typically in the 1.8-3.6 ppm range), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Signals for the carbonyl carbon (~168-172 ppm), aromatic carbons (115-150 ppm), and pyrrolidine carbons (25-50 ppm) would be expected.

-

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M⁺] at m/z 190.[6]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups.[6]

-

N-H stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption band for the amide carbonyl group around 1630-1660 cm⁻¹.

-

C-H stretching: Aliphatic and aromatic C-H stretches.

-

-

Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. TLC is used for monitoring the reaction progress.

Spectral Data Summary

Table 3: Key Spectral Data

| Technique | Data Type | Expected Observations | Reference |

| Mass Spectrometry | GC-MS (EI) | Molecular Ion [M⁺] at m/z = 190, Base peak likely at m/z = 120 (loss of pyrrolidine carbonyl). | PubChem[6] |

| IR Spectroscopy | FTIR (KBr Wafer) | N-H stretch (~3400 cm⁻¹), C=O stretch (~1640 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2900 cm⁻¹). | PubChem[6] |

| UV-Vis Spectroscopy | UV-Vis | Expected absorbance maxima related to the aminobenzophenone chromophore. | PubChem[6] |

| ¹H NMR | Chemical Shifts (δ) | Aromatic (m, ~6.6-7.4 ppm), Amine (br s, ~5.4 ppm), Pyrrolidine CH₂ (m, ~1.9 & 3.5 ppm). | Inferred from similar compounds[7][12] |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl C (~168 ppm), Aromatic C (~115-150 ppm), Pyrrolidine C (~25, 48 ppm). | Inferred from similar compounds[12][13] |

Biological and Pharmacological Context

Direct biological studies on this compound are scarce in publicly accessible literature. However, its structural components suggest potential areas of pharmacological interest for drug development professionals.

-

Aminobenzophenone Core: The 2-aminobenzophenone scaffold is a key structural element in compounds with significant biological activity. The ortho-amino group, in particular, has been shown to be crucial for potent antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, other aminobenzophenone derivatives have been developed as potent anti-inflammatory agents by inhibiting targets like the p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][14]

-

Pyrrolidine Moiety: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs.[4][15] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point (as a hydrogen bond acceptor) with biological targets. Pyrrolidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[5][16][17]

The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for screening in anticancer and anti-inflammatory drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2-AMINO-PHENYL)-PYRROLIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a molecule of interest in medicinal chemistry and drug development. This document compiles known mass spectrometry and infrared spectroscopy data, outlines standard experimental protocols for spectroscopic analysis, and presents a logical workflow for spectral data interpretation.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak consistent with its molecular weight, along with characteristic fragment ions. The primary fragmentation likely involves cleavage of the amide bond and fragmentation of the pyrrolidine ring.

| m/z | Relative Intensity | Assignment |

| 190 | In source | [M]+ (Molecular Ion)[1] |

| 120 | Top Peak | [M - C4H8N]+ Fragment[1] |

| 70 | 2nd Highest | [C4H8N]+ Fragment[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The spectrum for this compound is expected to show characteristic absorptions for the amine N-H bonds, the aromatic C-H bonds, the amide C=O bond, and C-N bonds.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in searched resources | N-H stretch (amine) |

| Data not available in searched resources | C-H stretch (aromatic) |

| Data not available in searched resources | C=O stretch (amide) |

| Data not available in searched resources | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches of publicly available databases and literature, experimental ¹H and ¹³C NMR data for this compound could not be located. The expected chemical shifts can be predicted based on the structure, but for the purpose of this technical guide, only verified experimental data is to be included.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of an aromatic amide like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and have minimal interference with the analyte's signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR, the spectral width is typically set to 10-15 ppm.

-

For ¹³C NMR, the spectral width is typically set to 200-220 ppm.

-

The relaxation delay is set to 1-5 seconds to ensure full relaxation of the nuclei between scans.

-

The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy (KBr Wafer Technique)[1]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity. The injector temperature is typically set to 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C, and hold for several minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Typically m/z 40-500.

-

Ion Source Temperature: 200-230 °C.

-

Transfer Line Temperature: 250-280 °C.

-

Data Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

References

Synthesis Pathways for Novel Pyrrolidine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its saturated, three-dimensional structure provides access to a greater chemical space compared to planar aromatic systems, making it a highly attractive moiety in modern drug design.[2][3] This technical guide provides a comprehensive overview of key synthetic strategies for the construction of novel pyrrolidine-containing compounds, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of pyrrolidine derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. The most prominent of these include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cyclizations.

Multicomponent Reactions (MCRs)

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules.[4][5][6][7] These reactions are particularly well-suited for the construction of diverse libraries of compounds for drug discovery.

A notable example is the diastereoselective synthesis of substituted pyrrolidines through a TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, N-tosyl imino esters, and various silane reagents. This one-pot operation can construct up to three contiguous stereogenic centers with high diastereoselectivity.[8][9]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for the stereocontrolled synthesis of the pyrrolidine ring.[1][9][10][11] This strategy allows for the rapid construction of highly functionalized pyrrolidines, often with excellent control over stereochemistry.

One common approach involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone, which then undergoes a cycloaddition with a dipolarophile.[12] A variety of catalysts, including silver carbonate, can be employed to promote this transformation.[1]

A specific application of this methodology is the synthesis of spirooxindole-pyrrolidine derivatives, which are prevalent in a number of biologically active natural products.[7][13][14] These reactions often proceed with high regio- and diastereoselectivity.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a versatile toolkit for the synthesis of pyrrolidines through various bond-forming strategies, including C-H amination and reductive amination.[4][15][16]

Iridium-Catalyzed Reductive Amination: This method provides access to N-aryl-substituted pyrrolidines through the reductive amination of 1,4-diketones with anilines, utilizing an iridium catalyst and formic acid as a mild hydrogen source.[13][17] The reaction is operationally simple and can be performed in water.

Copper-Promoted Intramolecular Aminooxygenation: This strategy allows for the diastereoselective synthesis of disubstituted pyrrolidines from alkene-containing sulfonamides. The reaction proceeds with high yields and excellent control of stereochemistry, particularly for the formation of 2,5-cis-pyrrolidines.[10][18][19]

Experimental Protocols

Below are detailed methodologies for key synthetic transformations.

Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

Synthesis of 1-phenyl-2,5-dimethylpyrrolidine:

-

Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).

-

Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).

-

Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[13]

Protocol 2: Diastereoselective [3+2] Cycloaddition for Highly Substituted Pyrrolidines

General procedure for the Zn(II)-catalyzed [3 + 2] azomethine ylide cycloaddition:

-

Catalyst Preparation: Under a nitrogen atmosphere, add ligand (S,S,Sp)-4d (11.5 mol%) and Zn(OTf)2 (10 mol%) to a flame-dried 10 mL Schlenk tube.

-

Solvent Addition: Add dry CH2Cl2 (0.5 mL) and stir for 60 minutes.

-

Reactant Addition: Cool the mixture to 0 °C. Sequentially add a solution of acyclic enone (0.15 mmol, 1.0 equiv.) in CH2Cl2 (0.4 mL), α-iminoester (0.3 mmol, 2 equiv.) in CH2Cl2 (0.4 mL), and DABCO (10 mol%) in CH2Cl2 (0.2 mL).

-

Reaction: Stir the reaction mixture at 0 °C for 48 hours.

-

Work-up and Purification: Upon completion, quench the reaction and purify the product by flash chromatography.[20]

Protocol 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes

General procedure for the synthesis of 2,5-cis-pyrrolidines:

-

Reaction Setup: To a solution of the α-substituted 4-pentenyl sulfonamide (1.0 equiv) in xylenes, add Cu(II) 2-ethylhexanoate (1.5 equiv) and TEMPO (1.5 equiv).

-

Reaction: Heat the reaction mixture to 130 °C and stir for 24 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the 2,5-cis-pyrrolidine.[10][18]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various pyrrolidine derivatives using the methodologies described above.

Table 1: Iridium-Catalyzed Reductive Amination of Diketones

| Entry | Diketone | Aniline | Product | Yield (%) |

| 1 | Hexane-2,5-dione | Aniline | 1-phenyl-2,5-dimethylpyrrolidine | 95 |

| 2 | 1,4-Diphenylbutane-1,4-dione | Aniline | 1,2,5-triphenylpyrrolidine | 92 |

| 3 | Hexane-2,5-dione | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrolidine | 93 |

Data adapted from relevant literature.[17]

Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Acyclic Enones

| Entry | Acyclic Enone | α-Iminoester | Product | Yield (%) | endo/exo | er |

| 1 | Chalcone | Ethyl glycinate imine | Ethyl 2,4,5-triphenylpyrrolidine-3-carboxylate | 90 | >99:1 | 99:1 |

| 2 | (E)-1,3-Diphenylprop-2-en-1-one | Methyl glycinate imine | Methyl 2,4,5-triphenylpyrrolidine-3-carboxylate | 85 | >99:1 | 98:2 |

| 3 | (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Ethyl glycinate imine | Ethyl 2-(4-chlorophenyl)-4,5-diphenylpyrrolidine-3-carboxylate | 92 | >99:1 | 99:1 |

Data adapted from relevant literature.[20]

Table 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes

| Entry | Substrate | Product | Yield (%) | dr |

| 1 | N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-methyl-5-phenyl-1-tosylpyrrolidine | 94 | >20:1 |

| 2 | N-(1-(4-methoxyphenyl)pent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-(4-methoxyphenyl)-5-methyl-1-tosylpyrrolidine | 97 | >20:1 |

| 3 | N-(1-cyclohexylpent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-cyclohexyl-5-methyl-1-tosylpyrrolidine | 85 | >20:1 |

Data adapted from relevant literature.[10][18][19]

Visualizing Workflows and Pathways

Experimental Workflow for Pyrrolidine Synthesis

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a novel pyrrolidine compound.

Caption: A generalized experimental workflow for pyrrolidine synthesis.

Signaling Pathways of Interest

Many pyrrolidine-containing compounds exhibit their biological activity by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets for anticancer drug development.[21][22][23][24][25][26][27]

EGFR Signaling Pathway:

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[2][4][20]

Caption: A simplified diagram of the EGFR signaling pathway.

VEGFR Signaling Pathway:

The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels. Ligand binding, primarily by VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation. This initiates downstream signaling through pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, leading to endothelial cell proliferation, migration, and survival.[5][9][21][28][29][30]

Caption: A simplified diagram of the VEGFR signaling pathway.

Conclusion

The synthesis of novel pyrrolidine-containing compounds is a dynamic and evolving field of research. The methodologies outlined in this guide, from efficient multicomponent reactions to stereoselective transition-metal-catalyzed cyclizations, provide a powerful arsenal for the modern medicinal chemist. A thorough understanding of these synthetic pathways, coupled with insights into the biological targets and signaling cascades they modulate, is essential for the rational design and development of the next generation of pyrrolidine-based therapeutics. The continued innovation in synthetic organic chemistry will undoubtedly lead to even more sophisticated and elegant routes to this privileged heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. iris.unife.it [iris.unife.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]

- 24. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 26. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. commerce.bio-rad.com [commerce.bio-rad.com]

- 29. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 30. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (2-Aminophenyl)(pyrrolidin-1-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of (2-Aminophenyl)(pyrrolidin-1-yl)methanone. The document synthesizes findings from various studies, focusing on their potential as therapeutic agents. It includes a detailed summary of their anticancer, antioxidant, and psychoactive properties, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Introduction

This compound is an organic compound featuring a phenyl ring with an amino group at the second position and a pyrrolidine ring linked by a carbonyl group. This core structure serves as a versatile scaffold for the synthesis of various derivatives with a wide range of pharmacological applications. The presence of both amine and ketone functionalities, along with the pyrrolidine moiety, contributes to the diverse biological activities observed in its derivatives, making them promising candidates in medicinal chemistry.

Anticancer and Cytotoxic Activities

Several derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, exhibiting cytotoxic effects through different mechanisms of action.

A notable group of derivatives includes diphenylamine-pyrrolidin-2-one-hydrazones. Studies have shown that these compounds are promising anticancer agents, particularly against prostate cancer and melanoma cell lines.[1] For instance, a derivative bearing a 5-nitrothiophene moiety was found to be highly active against multiple cell lines, with EC50 values in the low micromolar range.[1]

Another class of related compounds, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, has also shown potent anti-proliferative activity against human cancer cell lines while exhibiting weaker inhibitory effects on normal cell lines.[2] One of the most potent compounds in this series, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, demonstrated significant anticancer activity in an in vivo xenograft model.[2]

Furthermore, novel derivatives of aminophenyl-1,4-naphthoquinones, which incorporate a pyrrolidine group, have been investigated for their ability to induce cell death in leukemic cells.[3][4] These compounds, such as TW-85 and TW-96, induce apoptosis and/or necrosis in human U937 promonocytic leukemia cells.[3][4] Their mechanism of action involves the induction of mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation.[3][4] Interestingly, the cytotoxicity of TW-96 is associated with the generation of reactive oxygen species (ROS), likely through the action of NADPH oxidase.[3][4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity Type | Value | Reference |

| Pyrrolidinone derivative with 5-nitrothiophene | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 µM | [1] |

| PPC-1 (Prostate Cancer) | EC50 | 3.63 ± 0.45 µM | [1] | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 5.10 ± 0.80 µM | [1] | |

| Panc-1 (Pancreatic Cancer) | EC50 | 5.77 ± 0.80 µM | [1] | |

| 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (1) | Hep3B (Hepatocellular Carcinoma) | In vivo | Significant tumor growth inhibition | [2] |

| TW-85 | U937 (Promonocytic Leukemia) | Apoptosis Induction | Concentration- and time-dependent | [3][4] |

| TW-96 | U937, K562, CCRF-CEM (Leukemia) | Cytotoxicity, Necrosis Induction | Stronger inducer of necrosis than TW-85 | [3][4] |

Antioxidant Activity

Certain derivatives of this scaffold have also been evaluated for their antioxidant properties. For example, the antioxidant activity of N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was determined to be 1.2 times higher than that of the standard antioxidant, protocatechuic acid, in a FRAP assay.[1] The antioxidant capacity of diphenylamine derivatives is often attributed to the secondary amine group, which can act as an effective antioxidant in processes like lipid peroxidation.[1]

Activity as Monoamine Uptake Inhibitors

A distinct class of derivatives, specifically analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), have been identified as potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, with minimal effects on the serotonin transporter (SERT).[5][6] This selective inhibition of monoamine uptake makes them promising candidates for the development of medications for conditions such as cocaine abuse.[5][6] The lead compound in this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, with the S isomer demonstrating greater biological activity.[5][6]

Table 2: Monoamine Transporter Inhibition by Pyrovalerone Analogs

| Compound | Transporter | Activity Type | Value (nM) | Reference |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) | DAT | Ki | Potent inhibitor | [5] |

| NET | Ki | Potent inhibitor | [5] | |

| SERT | Ki | Poor inhibitor | [5] | |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u) | DAT/NET | Ki | Among the most potent | [5] |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one (4t) | DAT/NET | Ki | Among the most potent | [5] |

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas. For instance, a series of 4-substituted proline amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. One derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emerged as a potent and selective DPP-IV inhibitor with an IC50 of 13 nM and good oral bioavailability.[7]

Additionally, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), with one compound exhibiting a Ki of 2.3 nM and demonstrating in vivo efficacy in rats, suggesting potential applications in the treatment of obesity.[8]

Experimental Protocols

6.1. Synthesis of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

The synthesis of these derivatives typically starts from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.[1] This starting material is then reacted with various aldehydes or acetophenones in methanol at elevated temperatures (60-70 °C) to yield the corresponding hydrazone derivatives.[1] The final products are purified and their structures are confirmed using techniques such as 1H and 13C NMR, IR, and HRMS.[1]

6.2. In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds is often evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells. The EC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.

6.3. Monoamine Transporter Binding and Uptake Assays

The affinity of compounds for monoamine transporters is determined through competitive binding studies using radiolabeled ligands such as [125I]RTI 55.[5] Inhibition of monoamine uptake is assessed by measuring the competition with radiolabeled neurotransmitters like [3H]dopamine, [3H]serotonin, and [3H]norepinephrine.[5] These assays are typically performed using cell lines expressing the respective transporters or synaptosomal preparations.

Signaling Pathways and Mechanisms of Action

7.1. Induction of Apoptosis by Naphthoquinone Derivatives

The anti-leukemic activity of pyrrolidine-aminophenyl-1,4-naphthoquinones involves the induction of apoptosis through the mitochondrial pathway. These compounds trigger the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.

Caption: Mitochondrial Apoptosis Pathway Induced by Naphthoquinone Derivatives.

7.2. ROS Generation by Naphthoquinone Derivative TW-96

In addition to the common apoptotic pathway, the derivative TW-96 also induces cell death through the generation of reactive oxygen species (ROS). This process is believed to be mediated by NADPH oxidase. The resulting oxidative stress contributes to the cytotoxic effects of the compound.

Caption: ROS-Mediated Cell Death Pathway of TW-96.

7.3. General Experimental Workflow for Drug Discovery

The discovery and development of new derivatives of this compound typically follow a structured workflow, from initial synthesis to in vivo evaluation.

Caption: General Drug Discovery Workflow for Novel Derivatives.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antioxidant, and monoamine uptake inhibitors highlights their potential for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to optimize their pharmacological profiles and advance them towards clinical applications. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.ie [drugs.ie]

- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(2-Aminophenyl)(pyrrolidin-1-yl)methanone: A Technical Guide to Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines speculative mechanisms of action for (2-Aminophenyl)(pyrrolidin-1-yl)methanone. As of the date of this publication, there is a lack of direct experimental data on the biological activity of this specific compound. The hypotheses presented herein are based on the known pharmacological activities of structurally related molecules containing the anthranilamide and pyrrolidine scaffolds. This guide is intended to provide a theoretical framework and potential starting points for future research and is not based on established findings for the title compound.

Introduction

This compound is a small molecule featuring an anthranilamide core linked to a pyrrolidine ring. While the specific biological targets and pharmacological effects of this compound are not yet characterized in the scientific literature, its structural motifs are present in a variety of biologically active agents. The anthranilamide (2-aminobenzamide) framework is a known pharmacophore in several classes of drugs, including histone deacetylase (HDAC) inhibitors, Factor Xa inhibitors, and modulators of ion channels.[1][2] Concurrently, the pyrrolidine ring is a prevalent scaffold in many centrally acting pharmaceuticals, suggesting a potential for neurological activity.[3][4]

This technical guide explores three plausible, yet speculative, mechanisms of action for this compound based on these structural analogies. For each proposed mechanism, a rationale is provided, along with detailed experimental protocols that could be employed for its investigation, hypothetical data presented in a structured format, and visualizations of the relevant pathways or workflows.

Speculative Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Rationale

The 2-aminobenzamide moiety is a well-established zinc-binding group found in several classes of histone deacetylase (HDAC) inhibitors, such as Entinostat.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression, which has been shown to have therapeutic effects, particularly in oncology.[5] Given the presence of the 2-aminobenzamide core in this compound, it is plausible to speculate that this compound may exhibit inhibitory activity against one or more HDAC isoforms.

Proposed Signaling Pathway: HDAC Inhibition and Gene Expression

Caption: Speculative HDAC inhibition pathway.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available HDAC inhibitor screening kits and is designed to measure the in vitro inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).[2][3]

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[2]

-

Fluorogenic HDAC substrate (e.g., an acetylated lysine peptide linked to a fluorophore)

-

HDAC Developer solution

-

This compound (test compound)

-

Trichostatin A (positive control inhibitor)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[3]

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare a similar dilution series for Trichostatin A.

-

Enzyme Preparation: Dilute the recombinant HDAC1 enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

-

Assay Plate Setup:

-

Add 2 µL of the diluted test compound or control solutions to the appropriate wells of the 96-well plate.

-

For "100% Activity" wells, add 2 µL of DMSO.

-

For "Background" wells, add 2 µL of DMSO.

-

-

Enzyme Addition: Add 48 µL of the diluted HDAC1 enzyme solution to the "100% Activity", positive control, and test compound wells. Add 48 µL of HDAC Assay Buffer to the "Background" wells.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate solution to all wells.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.

-

Reaction Termination and Development: Add 50 µL of the HDAC Developer solution to all wells. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately (e.g., Ex: 355 nm, Em: 460 nm).[6]

Data Analysis:

-

Subtract the average fluorescence of the "Background" wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_100%_Activity))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |

| This compound | HDAC1 | Fluorometric | 750 |

| This compound | HDAC2 | Fluorometric | 1200 |

| This compound | HDAC6 | Fluorometric | >10000 |

| Trichostatin A | HDAC1 | Fluorometric | 5 |

Speculative Mechanism 2: Factor Xa Inhibition

Rationale

Derivatives of anthranilamide have been designed and synthesized as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][7] FXa is a serine protease that catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin clot formation. Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. The anthranilamide scaffold in these inhibitors often serves as a central scaffold to position other functional groups that interact with the active site of FXa. The presence of this scaffold in this compound provides a basis for speculating a potential role as an FXa inhibitor.

Proposed Experimental Workflow: In Vitro FXa Inhibition Assay

Caption: Workflow for chromogenic Factor Xa inhibition assay.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol is based on standard chromogenic assays for measuring FXa activity and inhibition.[4][8]

Materials:

-

Purified human Factor Xa

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 150 mM NaCl and 0.1% BSA)

-

Chromogenic FXa substrate (e.g., a peptide substrate linked to p-nitroaniline, pNA)

-

This compound (test compound)

-

Rivaroxaban (positive control inhibitor)

-

DMSO (vehicle control)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Prepare a similar dilution series for Rivaroxaban.

-

Assay Plate Setup:

-

Add 10 µL of Tris-HCl buffer to all wells.

-

Add 5 µL of the diluted test compound or control solutions to the appropriate wells.

-

For "100% Activity" wells, add 5 µL of DMSO.

-

For "Blank" wells, add 5 µL of DMSO.

-

-

Enzyme Addition: Add 20 µL of diluted human Factor Xa solution to all wells except the "Blank" wells. Add 20 µL of Tris-HCl buffer to the "Blank" wells.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the chromogenic FXa substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes, or until a sufficient color change is observed in the "100% Activity" wells.

-

Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the FXa activity.

Data Analysis:

-

Subtract the average absorbance of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Absorbance_test_compound / Absorbance_100%_Activity))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

| Compound | Target | Assay Type | IC50 (µM) [Hypothetical] | Selectivity vs. Thrombin [Hypothetical] |

| This compound | Factor Xa | Chromogenic | 5.2 | 25-fold |

| Rivaroxaban | Factor Xa | Chromogenic | 0.01 | >10,000-fold |

Speculative Mechanism 3: Ion Channel Modulation

Rationale

Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of anthranilic acid and are known to modulate the activity of various cation channels. These channels, including certain types of potassium and calcium channels, are crucial for regulating cellular excitability and signaling in numerous tissues, including the nervous and cardiovascular systems. The structural similarity between the anthranilamide core of this compound and the anthranilic acid structure of fenamates suggests that the former could also interact with and modulate the function of ion channels.

Proposed Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for ion channel modulation screening using patch-clamp.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a standard method for assessing the effect of a compound on a voltage-gated ion channel (e.g., hERG potassium channel expressed in HEK293 cells), a common assay in safety pharmacology.[9][10]

Materials:

-

HEK293 cells stably expressing the target ion channel (e.g., hERG)

-

Cell culture reagents

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

-

Internal solution (pipette solution) (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg, pH 7.2)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

This compound (test compound)

-

Appropriate positive control blocker (e.g., E-4031 for hERG)

Procedure:

-

Cell Preparation: Culture and plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows control of the membrane potential and measurement of the total current across the cell membrane.

-

Baseline Recording: Apply a specific voltage protocol to elicit currents from the target ion channel. For hERG, this typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current. Record stable baseline currents for several minutes.

-

Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Effect Recording: Continue to apply the voltage protocol and record the channel currents in the presence of the compound until a steady-state effect is reached.

-

Washout: Perfuse the chamber with the compound-free external solution to observe the reversibility of the effect.

-

Dose-Response: Repeat steps 6-9 with increasing concentrations of the compound to construct a dose-response curve.

Data Analysis:

-

Measure the amplitude of the relevant current (e.g., hERG tail current) before, during, and after compound application.

-

Calculate the percentage of current inhibition at each concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

Hypothetical Data Presentation

| Compound | Target Ion Channel | Cell Line | Assay Type | IC50 (µM) [Hypothetical] |

| This compound | hERG (KCNH2) | HEK293 | Patch-clamp | 12.5 |

| This compound | Nav1.5 | HEK293 | Patch-clamp | >30 |

| E-4031 | hERG (KCNH2) | HEK293 | Patch-clamp | 0.02 |

Conclusion

The lack of empirical data for this compound necessitates a speculative approach to understanding its potential mechanism of action. Based on its structural components—the anthranilamide core and the pyrrolidine ring—this guide has proposed three plausible and testable hypotheses: inhibition of histone deacetylases, inhibition of the coagulation enzyme Factor Xa, and modulation of ion channel activity. The detailed experimental protocols provided for each speculative mechanism offer a clear path for future in vitro investigations. The validation or refutation of these hypotheses through rigorous experimentation will be crucial in elucidating the true pharmacological profile of this compound and determining its potential for further development as a therapeutic agent.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

A-Technical-Guide-to-2-Aminophenyl-Methanone-Derivatives

Abstract

The 2-aminophenyl methanone (2-aminobenzophenone) scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic value.[1] This technical guide provides a comprehensive review of 2-aminophenyl methanone derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). We present quantitative data on their anticancer, anticonvulsant, and antimicrobial properties in structured tables. Furthermore, detailed experimental protocols for key synthetic transformations and biological assays are provided to aid researchers in the field. Logical and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of complex processes, establishing this document as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

2-Aminophenyl methanone and its derivatives are crucial chemical intermediates, recognized for their utility in synthesizing a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The unique arrangement of an amino group and a benzoyl moiety in an ortho position facilitates versatile cyclization reactions, leading to the formation of prominent heterocyclic systems such as benzodiazepines, quinazolines, and acridones.[1] These resulting scaffolds are the backbone of numerous drugs with a broad spectrum of biological effects, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide delves into the core aspects of 2-aminophenyl methanone chemistry, offering a detailed examination of its synthetic pathways and pharmacological applications.

Synthetic Methodologies

The synthesis of 2-aminophenyl methanone derivatives is achievable through various established chemical reactions. Classic methods include the Friedel–Crafts acylation and Grignard reactions.[3][4] More contemporary approaches utilize advanced catalytic systems and sophisticated strategies, such as the synthesis of heterocyclic systems followed by their cleavage.[3][4]

A prevalent method involves the Friedel-Crafts acylation of anilines. For instance, 2-aminobenzophenones bearing chloro- or fluoro-substituents can be synthesized from para-chloroaniline and a substituted benzoyl chloride using a zinc chloride catalyst.[5][6] Another key strategy is the reaction of Grignard reagents, such as (3,4,5-trimethoxyphenyl)magnesium bromide, with substituted 2-nitrobenzaldehydes to yield benzhydrol derivatives, which are then oxidized to the corresponding 2-nitrobenzophenone.[7]

These derivatives serve as pivotal precursors for more complex molecules. For example, they are essential for creating 1,4-benzodiazepines, a class of psychoactive drugs.[1][3] The synthesis often involves the acylation of a 2-aminobenzophenone with a haloacetyl chloride, followed by a cyclization reaction.[1]

Biological Activities and Structure-Activity Relationships (SAR)

The structural versatility of 2-aminophenyl methanone derivatives has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

A significant area of research has been the development of these derivatives as antimitotic agents that inhibit tubulin polymerization by targeting the colchicine binding site.[2][7] This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Structure-Activity Relationship (SAR) Insights:

-

2-Amino Group: The presence of an amino group at the C2 position is frequently cited as crucial for potent anticancer activity.[2][7]

-

Substitution on Aminophenyl Ring: Halogen substitutions, such as chlorine at the C5 position, have been shown to enhance cytotoxic effects.[2]

-

Substitution on the Second Phenyl Ring: The presence of one chlorine atom in the second aromatic ring can make the molecule more active.[6][8] For instance, some of the most potent compounds feature a 3,4,5-trimethoxy substitution pattern on the second phenyl ring.[2]

Table 1: In Vitro Anticancer Activity of 2-Aminophenyl Methanone Derivatives

| Compound | R1 (Aminophenyl Ring) | R2 (Other Phenyl Ring) | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 1 | 2-NH2, 5-Cl | 2'-Cl | A549 | 12.3 | [2] |

| 2 | 2-NH2, 5-Cl | H | HeLa | 5.8 | [2] |

| 3 | 2-NH2 | 3',4',5'-(OCH3)3 | COLO 205 | 0.02 | [2] |

| 4 | 2-NH2, 5-Cl | 2'-F | HeLa | 25.48 | [6] |

| 5 | 2-NH2, 5-Cl | 3'-Cl | HeLa | 18.87 | [6] |

| 6 | 2-NH2, 5-Cl | 4'-F | HeLa | 15.59 |[6] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Anticonvulsant Activity

While often viewed as precursors to benzodiazepines, some 2-aminophenyl methanone derivatives possess intrinsic anticonvulsant properties.[2] Their mechanism is thought to involve the modulation of ion channels and neurotransmitter systems.[2] Research has shown that derivatives such as 2- and 3-aminobenzanilides exhibit potent activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in animal models.[9]

Antimicrobial Activity

Derivatives of 2-aminophenyl methanone have also been investigated for their antimicrobial effects. For example, novel hybrids linking this scaffold to 1,4-dihydropyridines have been synthesized and tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11] Certain synthesized compounds demonstrated significant antibacterial activity.[10][12]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for a key synthesis and a standard biological assay.

Synthesis Protocol: 2-Amino-5-chlorobenzophenone Derivatives via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 2-aminobenzophenones via acylation of para-chloroaniline.[5][6][8]

Materials:

-

para-Chloroaniline

-

Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride, 3-chlorobenzoyl chloride)

-

Anhydrous Zinc Chloride (ZnCl2), freshly dried

-

Appropriate solvents for reaction and workup (e.g., toluene, ethyl acetate)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

In a reaction vessel, combine para-chloroaniline (1 equivalent) and the substituted benzoyl chloride (1 equivalent).

-

Add freshly dried ZnCl2 (catalytic amount) to the mixture.

-

Heat the reaction mixture under solid-state conditions or in a suitable high-boiling solvent.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzophenone derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15][16]

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

2-Aminophenyl methanone derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[13][17]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, protected from light.[13][17] Viable cells will reduce the MTT to visible purple formazan crystals.[13]

-

Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.

Conclusion

2-Aminophenyl methanone derivatives continue to be a highly productive and versatile scaffold in medicinal chemistry and drug discovery. Their synthetic accessibility and the broad range of achievable biological activities make them attractive starting points for the development of new therapeutic agents.[1][18] The structure-activity relationships highlighted in this guide, particularly for anticancer applications, demonstrate that targeted modifications to the core structure can lead to highly potent compounds.[2][7] The provided protocols and workflows serve as a practical resource for researchers aiming to synthesize and evaluate new derivatives in this promising chemical class. Further exploration, especially in the areas of anticonvulsant and antimicrobial agents, is warranted and holds potential for future drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. atcc.org [atcc.org]

- 18. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to (2-Aminophenyl)(pyrrolidin-1-yl)methanone and its Chemical Lineage

Introduction to the (2-Aminophenyl)(pyrrolidin-1-yl)methanone Core

This compound is a small molecule featuring a central benzamide scaffold. It comprises an anthranilamide moiety where the amide nitrogen is part of a pyrrolidine ring. The structure suggests potential for diverse chemical modifications and biological interactions, characteristic of both the anthranilamide and pyrrolidine pharmacophores. While the history of this specific molecule is obscure, the broader families of anthranilamides and pyrrolidinones have a rich history in medicinal chemistry.

Synthesis and Physicochemical Properties

The most probable and widely cited method for the synthesis of this compound involves the reaction of isatoic anhydride with pyrrolidine. This straightforward and efficient method is a common strategy for the preparation of N-substituted anthranilamides.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| CAS Number | 52745-20-7 | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Representative Experimental Protocol for Synthesis

While a specific, detailed protocol for the synthesis of this compound is not available, the following is a representative procedure for the synthesis of N-substituted anthranilamides from isatoic anhydride and an amine, which can be adapted for this specific compound.

Reaction: Isatoic anhydride + Pyrrolidine → this compound + CO₂

Materials:

-

Isatoic anhydride (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (optional, for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of isatoic anhydride in anhydrous DMF, add pyrrolidine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Synthesis Workflow Diagram```dot

Conclusion and Future Directions

This compound represents a simple yet potentially versatile chemical scaffold. While its own history and biological profile remain to be elucidated, its structural components are well-represented in the landscape of medicinal chemistry. The synthesis is straightforward, making it an accessible starting point for the generation of novel derivatives. Future research could focus on the synthesis and systematic biological evaluation of a library of analogs to explore the potential of this core structure in various therapeutic areas. The lack of existing data presents a unique opportunity for novel discovery in the field of drug development.

In-Depth Technical Guide: (2-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 52745-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound (2-Aminophenyl)(pyrrolidin-1-yl)methanone, identified by CAS number 52745-20-7. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research. It consolidates available data on the substance's chemical and physical properties, toxicological hazards, and safety precautions. In light of the limited publicly available experimental data for this specific compound, this guide also presents a generalized protocol for an acute toxicity study and a logical workflow for hazard identification and risk assessment.

Chemical and Physical Properties